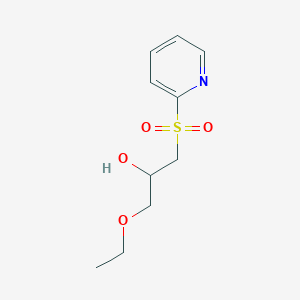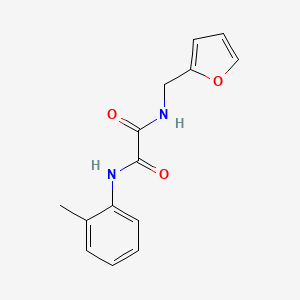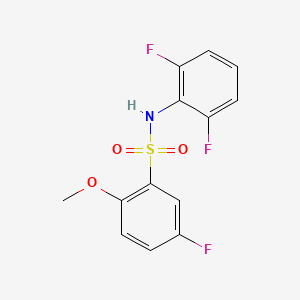
1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethoxy-3-(2-pyridinylsulfonyl)-2-propanol, also known as EPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EPP belongs to the class of sulfonylurea compounds and has been shown to have a significant effect on glucose metabolism. In
作用机制
1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol works by inhibiting the activity of ATP-sensitive potassium (KATP) channels in the pancreas, which leads to an increase in insulin secretion. This mechanism of action makes 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol a potential treatment for diabetes. 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This mechanism of action makes 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol a potential treatment for inflammatory diseases.
Biochemical and Physiological Effects
1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has been shown to have a significant effect on glucose metabolism. In animal studies, 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has been shown to increase insulin secretion and decrease blood glucose levels. 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has been shown to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One of the advantages of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol is its specificity for KATP channels and COX-2, making it a potential therapeutic agent for diabetes and inflammatory diseases. However, the moderate yield and purity of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol make it challenging to obtain in large quantities for lab experiments. Additionally, the potential toxicity of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol at high doses needs to be carefully evaluated.
未来方向
Future research on 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol could focus on optimizing the synthesis method to increase yield and purity. Additionally, further studies are needed to evaluate the potential toxicity of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol and its long-term effects. 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol could also be studied in combination with other therapeutic agents to enhance its efficacy. Finally, the potential use of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol in the treatment of other diseases should be explored.
合成方法
The synthesis of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol involves the reaction of 2-pyridinesulfonyl chloride with 1-ethoxy-2-propanol in the presence of a base catalyst. The resulting compound is then purified using chromatography techniques. The yield of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol is typically moderate, and the purity of the compound is critical for its use in scientific research.
科学研究应用
1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has been extensively studied for its potential therapeutic properties. It has been shown to have a significant effect on glucose metabolism, making it a promising candidate for the treatment of diabetes. 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has also been studied for its anti-inflammatory properties and its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
1-ethoxy-3-pyridin-2-ylsulfonylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-2-15-7-9(12)8-16(13,14)10-5-3-4-6-11-10/h3-6,9,12H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQQWZNLEHHJTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CS(=O)(=O)C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[benzyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B5132455.png)
![2-(2-{4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5132462.png)
![propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5132472.png)
![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B5132486.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5132497.png)

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide](/img/structure/B5132500.png)
![2-(4-{2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-1-piperazinyl)ethanol dihydrochloride](/img/structure/B5132514.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5132521.png)
![5-{[(4-chloro-2-methylphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5132524.png)
![4-(4-biphenylyl)-2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5132537.png)
![3-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5132544.png)

![5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B5132556.png)